1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene
Description
Properties
Molecular Formula |
C13H9BrFNO2S |
|---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
1-benzylsulfanyl-5-bromo-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C13H9BrFNO2S/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
WFSOYCQKGCBLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a pre-functionalized benzene ring containing bromo, fluoro, and nitro groups. The reaction conditions often involve the use of solvents like acetone or ethanol and bases such as potassium carbonate to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzylsulfanyl group results in a sulfone derivative .
Scientific Research Applications
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Comparison
| Compound | Substituents (Position) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Br (5), F (4), NO₂ (2), C₆H₅CH₂S (1) | Benzylsulfanyl, NO₂, Br, F | Organic synthesis, intermediates |
| 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | Br (1), F (5), NO₂ (4), CH₃ (2) | CH₃, NO₂, Br, F | Agrochemical intermediates |
| 1-(Benzylsulfanyl)-2-fluoro-4-CF₃-benzene | C₆H₅CH₂S (1), F (2), CF₃ (4) | Benzylsulfanyl, CF₃ | Fluorinated materials |
| 5-Bromo-2-fluoro-4-methylbenzenesulfonamide | Br (5), F (2), SO₂NH₂ (1), CH₃ (4) | Sulfonamide, Br, F | Pharmaceuticals |
Table 2: Electronic Parameters of Substituents
| Group | σp (Hammett) | σI (Inductive) | Effect on Reactivity |
|---|---|---|---|
| NO₂ | 1.27 | +0.67 | Strong electron-withdrawing |
| CF₃ | 0.54 | +0.39 | Moderate electron-withdrawing |
| Br | 0.23 | +0.45 | Weakly electron-withdrawing |
| Benzylsulfanyl | -0.15 | -0.10 | Weakly electron-donating |
Biological Activity
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound notable for its diverse functional groups, which include a benzylsulfanyl moiety, bromine, fluorine, and a nitro group. Its molecular formula is . The unique arrangement of these substituents contributes to its potential biological activities, making it a candidate for pharmacological research.
The compound's structure allows it to exhibit significant nucleophilicity due to the benzylsulfanyl group. The presence of halogen atoms (bromine and fluorine) and the nitro group enhances its reactivity and interaction with biological targets. This multi-functional nature suggests that this compound may possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular functions, potentially resulting in therapeutic effects. Additionally, the sulfonamide-like properties of the benzylsulfanyl group may mimic natural substrates in metabolic pathways.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Anti-inflammatory : Reduction of inflammatory mediators such as nitric oxide and TNF-α.
- Anticancer : Induction of apoptosis in cancer cells via DNA damage mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-fluoro-2-nitrobenzene | Lacks sulfanyl group | Less versatile in biological applications |
| 5-Bromo-2-fluoronitrobenzene | Similar structure but different substitution pattern | Varies in reactivity due to different halogen placement |
| 2-Bromo-1-fluoro-4-nitrobenzene | Another isomer with distinct properties | Different electronic effects due to position changes |
| 5-Bromo-4-fluoroaniline | Contains an amino group instead of nitro | Potentially different biological activity profile |
This table illustrates how the combination of functional groups in this compound enhances its reactivity compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound. For instance, investigations into its antimicrobial properties revealed significant inhibition against specific bacterial strains. In vitro assays demonstrated that it could reduce inflammatory responses in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
In Vitro Studies
In vitro studies have shown that:
- The compound exhibits a dose-dependent inhibition of bacterial growth.
- It reduces levels of pro-inflammatory cytokines in macrophage cultures.
In Vivo Studies
Preliminary animal studies indicate that treatment with this compound results in decreased tumor growth rates in xenograft models, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
